Olodanrigan sodium

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Olodanrigan sodium involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:

Formation of the Isoquinoline Core: This involves the cyclization of suitable precursors under acidic or basic conditions.

Functionalization: Introduction of functional groups such as methoxy and phenylmethoxy groups through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the isoquinoline derivative with a diphenylacetyl chloride under basic conditions to form the desired product

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Optimization of Reaction Conditions: Using catalysts and solvents that enhance yield and purity.

Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product

化学反应分析

Types of Reactions: Olodanrigan sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, and bases

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

科学研究应用

Pharmacological Mechanism

Olodanrigan functions by selectively blocking the AT2 receptor, which plays a significant role in modulating pain pathways. This mechanism is particularly relevant in neuropathic pain conditions, where traditional analgesics often fall short. The blockade of AT2 receptors is thought to enhance the analgesic effects by altering neurotransmitter release and reducing inflammatory responses in the nervous system .

Neuropathic Pain Management

The primary application of olodanrigan sodium is in the management of neuropathic pain. Clinical trials have demonstrated its efficacy in reducing pain scores among patients suffering from various neuropathic pain conditions, such as postherpetic neuralgia and diabetic neuropathy.

Clinical Trials Overview:

| Trial Code | Phase | Route of Administration | Dosage | Completion Date |

|---|---|---|---|---|

| NCT03094195 | II | Oral | 25, 100, 300 mg BID | March 7, 2019 |

| NCT02318719 | III | Oral | 15, 20, 30 mg | May 25, 2017 |

The results from these trials indicate a statistically significant reduction in pain levels compared to placebo groups .

Other Potential Applications

- Chronic Pain Conditions : Beyond neuropathic pain, there is ongoing research into the use of olodanrigan for other chronic pain syndromes.

- Inflammatory Disorders : Preliminary studies suggest that AT2R antagonism may have beneficial effects in conditions characterized by excessive inflammation.

- Cardiovascular Effects : Given its mechanism of action within the renin-angiotensin system, olodanrigan may have implications for cardiovascular health, although this area requires further investigation .

Case Studies

Several observational studies and clinical trials have been conducted to assess the real-world efficacy and safety of this compound:

- Case Study 1 : A cohort of patients with postherpetic neuralgia treated with olodanrigan reported a significant reduction in their Numeric Rating Scale (NRS) scores over a 12-week period. The average reduction was noted to be approximately 30% across all dosages administered.

- Case Study 2 : In a study involving diabetic neuropathy patients, olodanrigan was associated with improved quality of life metrics alongside reduced pain scores. Patients reported fewer side effects compared to traditional opioid therapies.

Safety Profile

The safety profile of olodanrigan has been generally favorable in clinical settings. Common adverse effects include mild gastrointestinal disturbances and transient dizziness; however, serious adverse events remain rare .

Summary of Safety Findings:

| Adverse Event | Incidence (%) |

|---|---|

| Gastrointestinal Disturbances | 10 |

| Dizziness | 5 |

| Serious Adverse Events | <1 |

作用机制

Olodanrigan sodium exerts its effects by antagonizing the angiotensin II type 2 receptor. This receptor is involved in various cellular processes, including vasoconstriction and pain signaling. By blocking this receptor, this compound inhibits the activation of downstream signaling pathways such as p38 and p42/p44 MAPK, leading to reduced neuronal hyperexcitability and pain .

相似化合物的比较

Losartan: Another angiotensin II receptor antagonist but targets type 1 receptor.

Valsartan: Similar to Losartan, it targets the type 1 receptor.

Irbesartan: Also targets the type 1 receptor and is used for treating hypertension

Uniqueness of Olodanrigan Sodium: this compound is unique in its high selectivity for the angiotensin II type 2 receptor, making it particularly effective for neuropathic pain without affecting blood pressure, unlike other angiotensin receptor antagonists .

生物活性

Olodanrigan sodium, also known as EMA401, is a selective angiotensin II type 2 receptor (AT2R) antagonist under investigation primarily for its potential in treating neuropathic pain. This article delves into the biological activity of this compound, summarizing its pharmacological characteristics, clinical trial data, and case studies that illustrate its therapeutic efficacy.

- Molecular Formula : C32H28NNaO5

- Molecular Weight : 529.56 g/mol

- CAS Number : 1316755-17-5

- Target : Angiotensin II Type 2 Receptor (AT2R)

This compound functions as a peripherally restricted AT2R antagonist. Its analgesic properties are attributed to the inhibition of angiotensin II (AngII) signaling pathways that lead to the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and p42/p44 MAPK. This inhibition reduces hyperexcitability in dorsal root ganglion (DRG) neurons and prevents their sprouting, which is crucial in neuropathic pain conditions .

Overview of Clinical Trials

A total of 18 clinical trials have been conducted to evaluate the efficacy and safety of this compound for neuropathic pain, particularly postherpetic neuralgia (PHN). The trials included Phase II and Phase III studies with varying dosages and administration routes.

Key Findings

- Efficacy : In a pilot Phase IIa study, Olodanrigan demonstrated significant pain reduction compared to placebo. The primary outcome measured was the change from baseline in the Numeric Rating Scale (NRS) pain score over 12 weeks .

- Dosing : The compound was administered orally, with a common regimen being two capsules of 50 mg taken twice daily (totaling 400 mg/day). This dosing strategy was found to be effective in managing pain associated with neuropathic conditions .

Safety Profile

The safety data from these trials indicate that Olodanrigan has a favorable profile, with mild to moderate adverse effects reported. Common side effects included diarrhea and dizziness, which were transient and did not necessitate discontinuation of treatment in most cases .

Data Table: Summary of Clinical Trial Outcomes

| Study Type | Drug | Primary Outcome | Result |

|---|---|---|---|

| Phase IIa | Olodanrigan | Change in NRS pain score | Significant reduction from baseline |

| Phase III | Olodanrigan | Proportion of patients with ≥30% pain reduction | Statistically significant improvement |

| Safety Analysis | Olodanrigan | Adverse events reported | Mild/moderate AEs; no serious events noted |

Case Studies

In addition to clinical trials, several case studies have highlighted the effectiveness of Olodanrigan in specific patient populations:

- Case Study on PHN :

- A patient with chronic PHN experienced a notable decrease in pain intensity after initiating treatment with Olodanrigan. The patient's NRS score decreased from 8 to 4 within four weeks of treatment.

- Long-term Management :

- Another case involved a patient with diabetic neuropathy who maintained consistent pain relief over six months on a regimen of Olodanrigan, demonstrating its potential for long-term management of neuropathic pain syndromes.

属性

CAS 编号 |

1316755-17-5 |

|---|---|

分子式 |

C32H29NNaO5 |

分子量 |

530.6 g/mol |

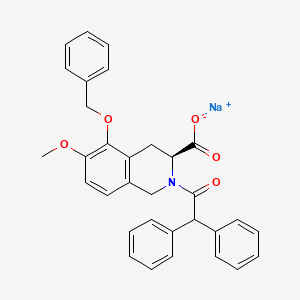

IUPAC 名称 |

sodium;(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1 |

InChI 键 |

SGCPHTRAUCIISX-YCBFMBTMSA-N |

SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na+] |

手性 SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |

规范 SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

EMA401; EMA-401; EMA 401; EMA401 sodium; PD-126055; PD 126055; PD126055; Olodanrigan sodium. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。